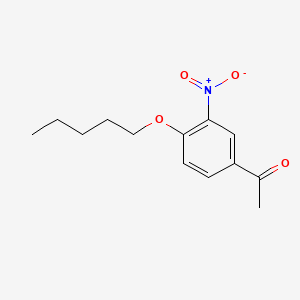
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitro-4-(pentiloxi)fenil)etanona es un compuesto orgánico con la fórmula molecular C13H17NO4 y un peso molecular de 251.2784 g/mol . Este compuesto se caracteriza por la presencia de un grupo nitro, un grupo pentiloxi y un anillo fenilo unido a una unidad de etanona. Se utiliza principalmente en entornos de investigación y tiene diversas aplicaciones en química y campos relacionados.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(3-nitro-4-(pentiloxi)fenil)etanona típicamente involucra la nitración de un compuesto precursor seguida de la introducción del grupo pentiloxi. Un método común involucra la nitración de 4-pentiloxiacetofenona utilizando un agente nitrante como el ácido nítrico en presencia de ácido sulfúrico. Las condiciones de reacción a menudo requieren temperaturas controladas para asegurar la nitración selectiva del anillo aromático .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 1-(3-nitro-4-(pentiloxi)fenil)etanona no están ampliamente documentados, el enfoque general implicaría procesos de nitración y eterificación a gran escala. Estos métodos se optimizarían para rendimiento y pureza, utilizando reactores de flujo continuo y técnicas avanzadas de purificación para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(3-nitro-4-(pentiloxi)fenil)etanona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución aromática electrófila, donde el grupo nitro actúa como un grupo director.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento de Suzuki-Miyaura para formar enlaces carbono-carbono.
Reactivos y Condiciones Comunes
Oxidación: Hidrógeno gaseoso, paladio sobre carbón.
Sustitución: Agentes halogenantes, ácidos de Lewis como AlCl3.
Acoplamiento: Ácidos borónicos, catalizadores de paladio y bases como K2CO3.
Productos Principales
Reducción: 1-(3-amino-4-(pentiloxi)fenil)etanona.
Sustitución: Varios derivados sustituidos dependiendo del electrófilo utilizado.
Acoplamiento: Compuestos biarílicos con conjugación extendida.
Aplicaciones Científicas De Investigación
1-(3-nitro-4-(pentiloxi)fenil)etanona se utiliza en diversas aplicaciones de investigación científica:
Química: Como bloque de construcción en la síntesis orgánica, particularmente en la formación de compuestos aromáticos complejos.
Biología: Se utiliza en el estudio de interacciones enzimáticas y como sonda en ensayos bioquímicos.
Industria: Employed in the synthesis of advanced materials and specialty chemicals
Mecanismo De Acción
El mecanismo de acción de 1-(3-nitro-4-(pentiloxi)fenil)etanona involucra su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo nitro puede participar en reacciones redox, mientras que el grupo pentiloxi puede influir en la lipofilia y la permeabilidad de la membrana del compuesto. Estas interacciones pueden afectar varias vías bioquímicas, convirtiéndolo en una herramienta útil en estudios mecanísticos .
Comparación Con Compuestos Similares
Compuestos Similares
1-(4-(pentiloxi)fenil)etanona: Carece del grupo nitro, lo que lo hace menos reactivo en reacciones redox.
1-(3-nitrofenil)etanona: Carece del grupo pentiloxi, lo que afecta su solubilidad y permeabilidad de la membrana.
Unicidad
1-(3-nitro-4-(pentiloxi)fenil)etanona es único debido a la combinación de sus grupos nitro y pentiloxi, que confieren una reactividad química y propiedades físicas distintas. Esto lo hace particularmente valioso en química sintética y aplicaciones de investigación donde se requieren interacciones específicas de grupos funcionales .
Propiedades
Número CAS |
134221-17-3 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
1-(3-nitro-4-pentoxyphenyl)ethanone |
InChI |
InChI=1S/C13H17NO4/c1-3-4-5-8-18-13-7-6-11(10(2)15)9-12(13)14(16)17/h6-7,9H,3-5,8H2,1-2H3 |
Clave InChI |
AVKIIUSQUDFDIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















